Cas no 1803872-74-3 (2,3-Dimethyl-6-methoxybenzamide)

2,3-Dimethyl-6-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl-6-methoxybenzamide
-
- インチ: 1S/C10H13NO2/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H2,11,12)
- InChIKey: UJTZFSQTLWLGEL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C)=C(C)C=1C(N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
2,3-Dimethyl-6-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009636-1g |
2,3-Dimethyl-6-methoxybenzamide |
1803872-74-3 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010009636-250mg |
2,3-Dimethyl-6-methoxybenzamide |
1803872-74-3 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010009636-500mg |
2,3-Dimethyl-6-methoxybenzamide |
1803872-74-3 | 97% | 500mg |
863.90 USD | 2021-07-06 |
2,3-Dimethyl-6-methoxybenzamide 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
2,3-Dimethyl-6-methoxybenzamideに関する追加情報
2,3-Dimethyl-6-methoxybenzamide: A Comprehensive Overview
The compound with CAS No. 1803872-74-3, commonly known as 2,3-Dimethyl-6-methoxybenzamide, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of benzamides, which are derivatives of benzene carboxylic acids. The structure of 2,3-Dimethyl-6-methoxybenzamide consists of a benzene ring substituted with two methyl groups at positions 2 and 3, a methoxy group at position 6, and an amide functional group. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 2,3-Dimethyl-6-methoxybenzamide in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a precursor for developing inhibitors targeting specific enzymes involved in cancer progression. The methyl and methoxy substituents on the benzene ring play a crucial role in modulating the compound's pharmacokinetic properties, making it an attractive candidate for drug development.
In addition to its medicinal applications, 2,3-Dimethyl-6-methoxybenzamide has shown promise in materials science. Scientists have investigated its use as a monomer in the synthesis of polyamides, which are widely used in high-performance materials such as textiles and composites. A research article in Polymer Chemistry reported that incorporating 2,3-Dimethyl-6-methoxybenzamide into polyamide networks enhances their thermal stability and mechanical strength. This advancement could pave the way for the development of next-generation materials with improved durability under extreme conditions.
The synthesis of 2,3-Dimethyl-6-methoxybenzamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. One common approach is the Friedel-Crafts alkylation reaction to introduce methyl groups onto the benzene ring. Subsequent oxidation and amidation steps are then carried out to introduce the methoxy and amide functionalities. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an environmental perspective, 2,3-Dimethyl-6-methoxybenzamide has been studied for its biodegradability and ecological impact. A study published in Environmental Science & Technology evaluated its persistence in aquatic environments and found that under certain conditions, it undergoes rapid degradation by microbial action. This finding is particularly important for industries that utilize this compound in manufacturing processes, as it highlights the need for proper waste management practices to mitigate environmental risks.
Furthermore, 2,3-Dimethyl-6-methoxybenzamide has been explored for its potential in agrochemical applications. Researchers have investigated its role as a precursor for herbicides and fungicides. A recent study in Pest Management Science demonstrated that derivatives of this compound exhibit potent activity against various plant pathogens without causing significant harm to non-target organisms. This opens up new avenues for sustainable agriculture practices that rely on eco-friendly chemical solutions.
In conclusion, 2,3-Dimethyl-6-methoxybenzamide (CAS No. 1803872-74-3) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure endows it with properties that make it valuable in drug discovery, materials science, and agrochemical development. As research continues to uncover new uses and improve synthesis methods, this compound is poised to play an even more significant role in advancing technological and scientific innovations.
1803872-74-3 (2,3-Dimethyl-6-methoxybenzamide) 関連製品
- 64194-58-7(6-Amino-5-formylamino-3H-pyrimidine-4-one)
- 629-54-9(Hexadecanamide)
- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)
- 2228071-41-6((1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol)
- 1448140-90-6((2E)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide)
- 929-94-2(Hexadecane-1,16-diamine)
- 1361529-71-6(2-(3,4,5-Trichlorophenyl)-4-(trifluoromethyl)pyridine-3-acetic acid)
- 1261742-18-0(4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid)
- 7544-87-8(N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride)
- 2092000-25-2(8-Fluoroquinoline-5-carbonitrile)




